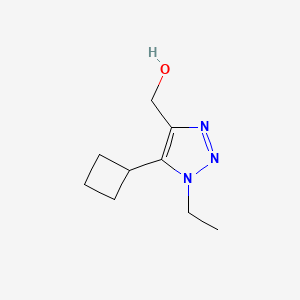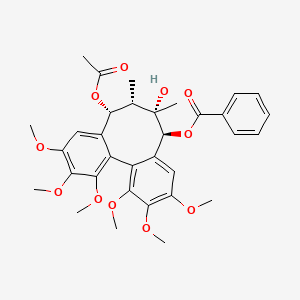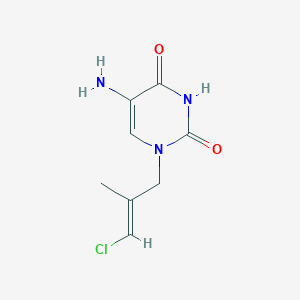
4-Oxo-3,4-dihydro-2H-1-benzopyran-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Oxo-3,4-dihydro-2H-1-benzopyran-3-carbaldehyde is a heterocyclic compound that belongs to the class of benzopyrans It is characterized by a benzopyran ring system with an aldehyde group at the 3-position and a keto group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-3,4-dihydro-2H-1-benzopyran-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of salicylaldehyde with acetic anhydride in the presence of a base, followed by oxidation to introduce the keto group at the 4-position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Oxo-3,4-dihydro-2H-1-benzopyran-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The keto group can be reduced to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde or keto positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or hydrazines can be used under mild conditions.
Major Products Formed:
Oxidation: 4-Oxo-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid.
Reduction: 4-Hydroxy-3,4-dihydro-2H-1-benzopyran-3-carbaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Oxo-3,4-dihydro-2H-1-benzopyran-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Oxo-3,4-dihydro-2H-1-benzopyran-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde and keto groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
4-Oxo-4H-1-benzopyran-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
4-Oxo-3,4-dihydro-2H-1-benzothiopyran-3-carboxylate: Contains a sulfur atom in the ring system.
3,4-Dihydro-2H-1-benzopyran-4-one: Lacks the aldehyde group at the 3-position.
Uniqueness: 4-Oxo-3,4-dihydro-2H-1-benzopyran-3-carbaldehyde is unique due to the presence of both an aldehyde and a keto group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C10H8O3 |
|---|---|
Molekulargewicht |
176.17 g/mol |
IUPAC-Name |
4-oxo-2,3-dihydrochromene-3-carbaldehyde |
InChI |
InChI=1S/C10H8O3/c11-5-7-6-13-9-4-2-1-3-8(9)10(7)12/h1-5,7H,6H2 |
InChI-Schlüssel |
LWJTVRFNWDDZMU-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(=O)C2=CC=CC=C2O1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-(Piperidin-1-yl)phenyl]methanesulfonyl chloride](/img/structure/B13063573.png)

![tert-butyl N-[2-(fluoromethyl)cyclohexyl]carbamate](/img/structure/B13063606.png)
![Methyl 1-oxospiro[4.5]decane-2-carboxylate](/img/structure/B13063608.png)
![Tert-butyl 5-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B13063610.png)


![2-[(4-Fluorophenyl)methyl]-2H-1,2,3-triazol-4-amine](/img/structure/B13063630.png)
![Methyl 2-{imidazo[1,2-a]pyridin-5-yl}propanoate](/img/structure/B13063635.png)
![7-Cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13063648.png)



